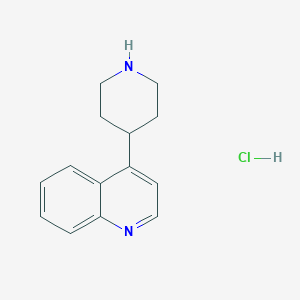
4-(Piperidin-4-yl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)quinoline hydrochloride is a chemical compound that features a quinoline ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)quinoline hydrochloride typically involves the cyclization of quinoline derivatives with piperidine. One common method includes the reaction of quinoline with piperidine in the presence of a suitable catalyst, such as palladium or platinum, under hydrogenation conditions . Another approach involves the use of phenylsilane as a reducing agent to promote the formation and reduction of imine intermediates, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Piperidin-4-yl)quinoline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety enhances the compound’s ability to bind to these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)benzamide: Similar in structure but with a benzamide group instead of a quinoline ring.
4-(Piperidin-4-yl)pyridine: Contains a pyridine ring instead of a quinoline ring.
4-(Piperidin-4-yl)isoquinoline: Features an isoquinoline ring, which is an isomer of quinoline.
Uniqueness
4-(Piperidin-4-yl)quinoline hydrochloride is unique due to its specific combination of a quinoline ring and a piperidine moiety. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C14H17ClN2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
4-piperidin-4-ylquinoline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11;/h1-4,7,10-11,15H,5-6,8-9H2;1H |
InChI Key |
MKHLILMCRQEBID-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC=NC3=CC=CC=C23.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride](/img/structure/B15046072.png)
![Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B15046080.png)
![4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B15046085.png)
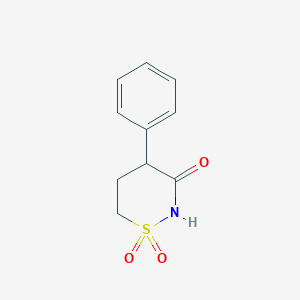
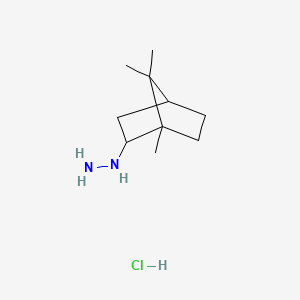
![(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B15046111.png)
![(S)-4-[4-(tert-Butoxy)benzyl]oxazolidine-2,5-dione](/img/structure/B15046121.png)
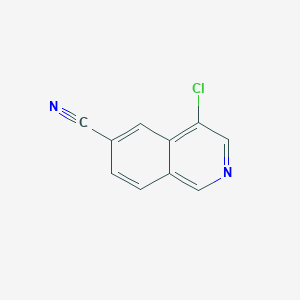

![1-[2-(2-Methoxyethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046137.png)
![1-[2-(Trifluoromethoxy)ethyl]piperazine hydrochloride](/img/structure/B15046139.png)
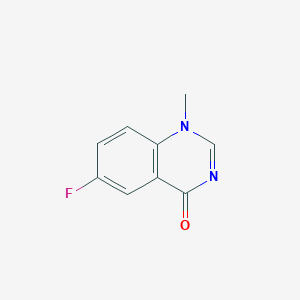
![[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15046166.png)
![2-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B15046167.png)
